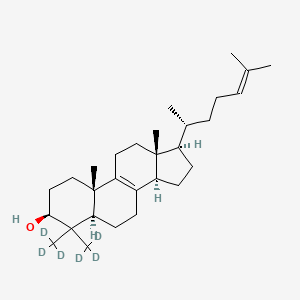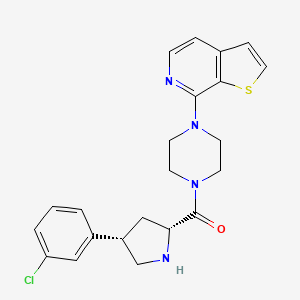
Hdac2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac2-IN-1 is a selective inhibitor of histone deacetylase 2, a member of the histone deacetylase family. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting histone deacetylase 2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac2-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic scaffold of the compound using various organic reactions such as condensation, cyclization, and coupling reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hdac2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Hdac2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. .
Epigenetic Studies: The compound is used to study the role of histone deacetylase 2 in gene expression and chromatin remodeling. .
Neurodegenerative Diseases: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. .
Inflammatory Diseases: The compound is also studied for its anti-inflammatory properties. .
Mechanism of Action
Hdac2-IN-1 exerts its effects by selectively inhibiting histone deacetylase 2. The inhibition of histone deacetylase 2 leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone deacetylase 2 and other components of the chromatin remodeling complex. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle control, and apoptosis .
Comparison with Similar Compounds
Hdac2-IN-1 is compared with other histone deacetylase inhibitors such as:
Vorinostat: A broad-spectrum histone deacetylase inhibitor that targets multiple histone deacetylase isoforms.
Panobinostat: Another broad-spectrum inhibitor with potent anti-cancer activity.
Entinostat: A selective inhibitor of histone deacetylase 1 and histone deacetylase 3.
List of Similar Compounds
- Vorinostat
- Panobinostat
- Entinostat
- Romidepsin
- Belinostat
This compound stands out due to its selectivity for histone deacetylase 2, which may translate to improved therapeutic profiles and reduced adverse effects compared to broader-spectrum histone deacetylase inhibitors .
Properties
Molecular Formula |
C22H23ClN4OS |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
[(2R,4S)-4-(3-chlorophenyl)pyrrolidin-2-yl]-(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H23ClN4OS/c23-18-3-1-2-16(12-18)17-13-19(25-14-17)22(28)27-9-7-26(8-10-27)21-20-15(4-6-24-21)5-11-29-20/h1-6,11-12,17,19,25H,7-10,13-14H2/t17-,19-/m1/s1 |
InChI Key |
YMNUWCFQVRYQGA-IEBWSBKVSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)[C@H]4C[C@H](CN4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)C4CC(CN4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
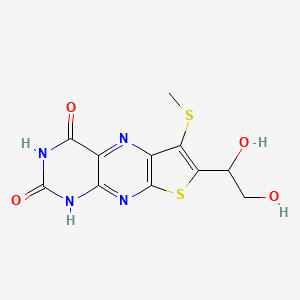


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
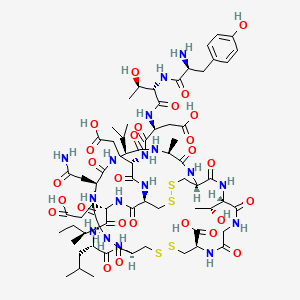

![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
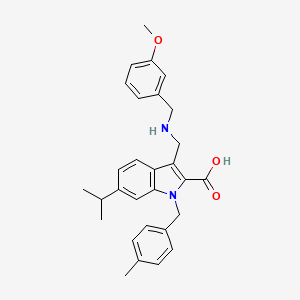

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
